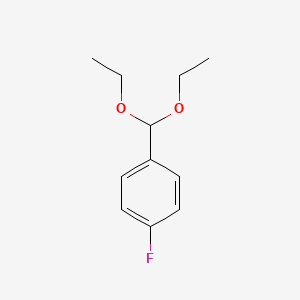

1-(Diethoxymethyl)-4-fluorobenzene

Descripción

Propiedades

Número CAS |

24524-97-8 |

|---|---|

Fórmula molecular |

C11H15FO2 |

Peso molecular |

198.23 g/mol |

Nombre IUPAC |

1-(diethoxymethyl)-4-fluorobenzene |

InChI |

InChI=1S/C11H15FO2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11H,3-4H2,1-2H3 |

Clave InChI |

VJHOCGQAEPCZGG-UHFFFAOYSA-N |

SMILES canónico |

CCOC(C1=CC=C(C=C1)F)OCC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent on the 4-fluorobenzene ring significantly influences reactivity, stability, and applications. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Research Findings

Stability : Diethoxymethyl-substituted compounds exhibit superior hydrolytic stability compared to halogenated analogs (e.g., dibromomethyl or bromoethyl derivatives), making them ideal for prolonged synthetic steps .

Reactivity : Azidomethyl derivatives enable rapid click chemistry applications, whereas bromoethyl groups facilitate nucleophilic substitutions in drug synthesis .

Volatility : Difluoromethyl analogs are challenging to isolate due to high volatility, limiting their utility without stabilization .

Métodos De Preparación

Hydrochloric Acid (HCl) as Catalyst

A study demonstrated that 0.1 mol% HCl efficiently catalyzes the reaction between 4-fluorobenzaldehyde and excess ethanol at ambient temperature, achieving yields exceeding 95% within 30 minutes. Key advantages include:

-

Low catalyst loading : Reduces side reactions and simplifies purification.

-

Ambient conditions : Eliminates the need for high temperatures or specialized equipment.

-

Scalability : Gram-scale synthesis (>5 g) maintains high efficiency.

Reaction Conditions :

| Catalyst | Temperature | Time | Yield |

|---|---|---|---|

| 0.1 mol% HCl | 25°C | 30 min | 95% |

Sulfonic Acid Catalysts

Toluenesulfonic acid (TsOH) offers enhanced catalytic activity in non-aqueous media. A patent detailed the use of 0.5–10 mol% TsOH in toluene/methanol, achieving 97% yield at 50°C. This method is advantageous for substrates sensitive to strong mineral acids.

Triethyl Orthoformate-Mediated Acetal Formation

Triethyl orthoformate (TMOF) serves as an effective acetalizing agent, particularly for sterically hindered aldehydes.

TsOH-Catalyzed Reaction

In a modified procedure, 4-fluorobenzaldehyde reacts with TMOF (1.2 equiv) in the presence of TsOH (0.5 mol%). The reaction proceeds in anhydrous toluene at 80°C for 12 hours, yielding 97% product.

Optimized Parameters :

| Parameter | Value |

|---|---|

| TMOF equivalence | 1.2 equiv |

| Catalyst loading | 0.5 mol% TsOH |

| Solvent | Toluene |

| Temperature | 80°C |

Solid-Supported Acid Catalysts

Heterogeneous catalysis addresses challenges in catalyst recovery and recycling.

Ion Exchange Resins

Macroporous strong acidic ion-exchange resins (e.g., Amberlyst-15) enable acetalization under mild conditions. A reported method achieved 92% yield using 4-fluorobenzaldehyde and ethanol at 60°C. The resin is reusable for up to five cycles with minimal activity loss.

Reusability Data :

| Cycle | Yield (%) |

|---|---|

| 1 | 92 |

| 2 | 90 |

| 3 | 89 |

| 4 | 89 |

| 5 | 86 |

Comparative Analysis of Methodologies

| Method | Catalyst | Temperature | Time | Yield | Advantages |

|---|---|---|---|---|---|

| HCl-Catalyzed | 0.1 mol% HCl | 25°C | 30 min | 95% | Rapid, scalable, low cost |

| TsOH/TMOF | 0.5 mol% TsOH | 80°C | 12 h | 97% | High yield, steric tolerance |

| Ion Exchange Resin | Amberlyst-15 | 60°C | 6 h | 92% | Recyclable, minimal waste |

Q & A

Q. Basic

- ¹³C NMR : Identifies the diethoxymethyl carbon (δ 95–105 ppm) and fluorine-substituted aromatic carbons (δ 115–125 ppm).

- ¹H NMR : Ethoxy protons appear as a quartet (δ 3.5–4.0 ppm), while aromatic protons show coupling patterns consistent with para-substitution.

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak ([M+H]⁺ at m/z 226.12) and fragments (e.g., loss of ethoxy groups). Cross-validation with IR (C-O stretch at 1100 cm⁻¹) ensures structural accuracy .

When contradictory data arises between NMR and MS analyses of derivatives, what methodological approaches resolve discrepancies?

Q. Advanced

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals in NMR.

- Tandem MS/MS : Fragmentation patterns clarify ambiguous peaks (e.g., distinguishing isobaric byproducts).

- 2D NMR (COSY, HSQC) : Resolves coupling networks and assigns protons to specific carbons, addressing misinterpretations from overlapping signals. For example, HSQC can differentiate ethoxy carbons from aromatic carbons in complex mixtures .

What are the primary applications of this compound in medicinal chemistry research?

Q. Basic

- Pharmacophore Development : The diethoxymethyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS drug candidates.

- Enzyme Inhibition Studies : Acts as a scaffold for probing active sites of cytochrome P450 enzymes due to its fluorine-enhanced electron-withdrawing effects. Comparative studies with non-fluorinated analogs reveal steric and electronic contributions to binding .

How can in silico and in vitro strategies be integrated to validate receptor binding affinity of derivatives?

Q. Advanced

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to serotonin/dopamine receptors. Adjust diethoxymethyl orientation to optimize hydrophobic interactions.

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) to validate computational predictions.

- Mutagenesis Studies : Modify receptor residues (e.g., Tyr473 in 5-HT2A) to assess binding dependency on specific interactions. Data triangulation ensures mechanistic clarity .

What purification strategies are effective for achieving high-purity this compound?

Q. Basic

- Column Chromatography : Use silica gel with hexane/ethyl acetate (8:2) to separate unreacted aldehydes.

- Recrystallization : Ethanol/water mixtures yield crystals with >98% purity.

- Common impurities include 4-fluorobenzaldehyde (detected via TLC, Rf 0.5) and bis-alkylated byproducts , removed via gradient elution .

How can lipophilicity of analogs be modulated to enhance pharmacokinetic properties?

Q. Advanced

- Ethoxy Chain Modification : Replace ethyl groups with cyclopropylmethyl (increasing logP by ~0.5) or shorten chains to reduce metabolic degradation.

- Fluorine Substitution : Introduce trifluoromethyl groups at meta positions to balance solubility and membrane permeability.

- LogP Optimization : Use shake-flask assays or HPLC-derived logP values to correlate structural changes with bioavailability .

Which structural analogs are used in comparative reactivity studies, and what key differences impact their applications?

Q. Basic

| Compound | Key Structural Difference | Reactivity Impact |

|---|---|---|

| 1-(Dimethoxymethyl)-4-FB | Methoxy instead of ethoxy | Faster hydrolysis, lower logP |

| 4-Fluorobenzaldehyde | Lacks diethoxymethyl group | Higher electrophilicity |

| 1-Chloro-4-FB derivatives | Chlorine vs. ethoxy | Alters nucleophilic substitution |

| Comparisons highlight steric and electronic effects on synthetic pathways . |

How can kinetic studies elucidate reaction mechanisms in nucleophilic substitutions?

Q. Advanced

- Variable Temperature NMR : Track intermediate formation (e.g., carbocation stability) at −20°C to 80°C.

- Isotope Effects : Compare kH/kD ratios to identify rate-limiting steps (e.g., bond cleavage vs. transition-state stabilization).

- DFT Calculations : Model transition states (e.g., SN1 vs. SN2) using Gaussian09 to predict activation energies. Experimental validation via stopped-flow spectroscopy confirms computational insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.